![molecular formula C14H9Cl2N3O B065972 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-30-5](/img/structure/B65972.png)
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Overview
Description
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound with the molecular formula C14H9Cl2N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science . The compound is characterized by the presence of a dichlorophenyl group and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly as an anti-cancer agent. Research has indicated that derivatives of oxadiazole compounds can inhibit tumor growth by targeting specific cellular pathways.
Case Study: Anti-Cancer Properties
- A study demonstrated that 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline and its derivatives showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
- The compound's ability to interact with DNA and disrupt replication processes has been highlighted as a key factor in its anti-cancer efficacy.
Materials Science
In materials science, the compound is utilized for developing novel materials with enhanced properties. Its unique structure allows for incorporation into polymers and coatings that exhibit improved thermal stability and mechanical strength.
Applications in Polymer Chemistry
- The incorporation of this compound into polymer matrices has been shown to enhance the thermal degradation temperature.
- It has been studied for use in flame-retardant materials due to its ability to form char upon combustion, thereby protecting underlying structures.
Agrochemicals
The compound also finds applications in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness against certain pests makes it a candidate for development into agricultural formulations.
Research Findings: Pesticidal Activity
- Studies have shown that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests.
- The mode of action involves disruption of the nervous system in insects, leading to paralysis and death.
Summary Table of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anti-cancer agent | Induces apoptosis in cancer cells |
Materials Science | Flame-retardant materials | Enhances thermal stability and mechanical strength |
Agrochemicals | Pesticide formulation | Effective against agricultural pests |
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Uniqueness
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxadiazole derivatives and allows for unique applications in various fields .
Biological Activity
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family and is characterized by a dichlorophenyl group, which enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9Cl2N3O
- CAS Number : 175135-30-5
- Molecular Weight : 292.14 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Research indicates that these activities are largely attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have demonstrated that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance:
- The compound showed effective inhibition against various bacterial strains, disrupting cell membrane integrity and leading to cell death.
- Its antifungal activity was similarly notable, with efficacy against common pathogenic fungi.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties:
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to increase p53 expression levels in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
U-937 | 2.41 | Disruption of microtubule dynamics |
Case Studies
Several studies have evaluated the biological efficacy of related oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
The mechanisms underlying the biological activities of this compound involve:
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways in cancer cells.
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHBAEPZFPEIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379145 | |
Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-30-5 | |
Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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